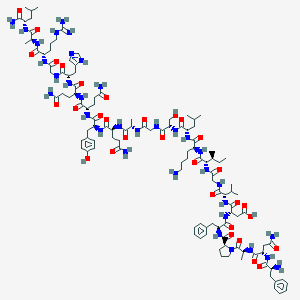

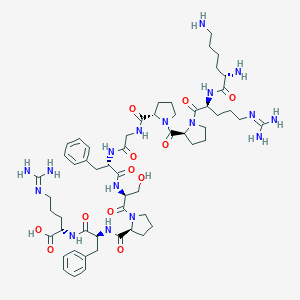

![molecular formula C50H73N13O11 B013264 Lys-[Des-Arg9]Bradykinin CAS No. 71800-36-7](/img/structure/B13264.png)

Lys-[Des-Arg9]Bradykinin

Descripción general

Descripción

Synthesis Analysis

The synthesis of des-Arg(10)-kallidin involves specific biochemical processes that ensure the production of this ligand with high affinity for bradykinin B1 receptors. Although specific synthesis details are not provided in the available literature, the functional characterization of des-Arg(10)-kallidin suggests a complex synthesis pathway that preserves its biological activity.

Molecular Structure Analysis

Des-Arg(10)-kallidin is identified by its unique binding affinity to bradykinin B1 receptors, characterized by high-affinity binding sites on cultured rat aortic smooth muscle cells. The molecular structure facilitates specific interactions with the bradykinin B1 receptor, distinguishing it from other ligands through a monoexponential association and dissociation kinetics.

Chemical Reactions and Properties

Des-Arg(10)-kallidin exhibits specific chemical reactions with the bradykinin B1 receptor, leading to increased cytosolic free Ca2+ levels, phosphoinositide turnover, and arachidonic acid release at nanomolar concentrations. These interactions underscore the chemical properties that enable des-Arg(10)-kallidin to modulate cellular signaling pathways effectively.

Physical Properties Analysis

The physical properties of des-Arg(10)-kallidin, such as its binding kinetics (association rate constant k(+1) = 1.5 10(5) M(-1) sec(-1); dissociation rate constant k(-1) = 4.2 10(-5) sec(-1)), are critical for its interaction with the bradykinin B1 receptor. These properties facilitate the precise modulation of receptor activity and downstream signaling processes.

Chemical Properties Analysis

The chemical properties of des-Arg(10)-kallidin are defined by its specificity for the bradykinin B1 receptor, demonstrated through competitive inhibition experiments. This specificity is attributed to the ligand's structure, which enables selective binding and activation of receptor-mediated signaling pathways.

Aplicaciones Científicas De Investigación

Agonista del Receptor de Bradicinina B1

“Lys-[Des-Arg9]Bradykinin” es un agonista potente y altamente selectivo del receptor de bradicinina B1 endógeno . Tiene un fuerte efecto de regulación positiva en el receptor B1 y está bloqueado por un inhibidor específico de la proteína quinasa C .

Agente Hipotensor

Este compuesto actúa como un agente hipotensor que reduce la resistencia vascular periférica in vivo . Esto significa que podría usarse potencialmente en el tratamiento de la hipertensión.

Vía de Respuesta Inflamatoria

“this compound” se asocia con una vía de respuesta inflamatoria con diversas funciones de permeabilidad vascular, incluida la trombosis y la coagulación sanguínea . Señaliza a través del receptor de bradicinina B2 (B2R), lo que lleva a la activación de una cascada de señalización de moléculas aguas abajo .

Papel en la Hemorragia Secundaria Inducida por Diabetes

Este compuesto se ha utilizado como agonista de B1R para investigar el papel de B1R en la hemorragia secundaria inducida por diabetes . Esto sugiere aplicaciones potenciales en la investigación y el tratamiento de la diabetes.

Angioedema Mediado por Bradicinina

El metabolismo de la bradicinina y sus receptores juegan un papel central en el angioedema (AE) inducido por fármacos sin urticaria a través del aumento de la permeabilidad vascular . Muchos fármacos cardiovasculares y diabéticos pueden causar AE mediado por BK .

Papel en la Investigación del Cáncer

La señalización mediada por bradicinina, de la que “this compound” forma parte, está implicada en la inflamación, el dolor crónico, la vasculopatía, la neuropatía, la obesidad, la diabetes y el cáncer . Esto sugiere que podría tener aplicaciones potenciales en la investigación y el tratamiento del cáncer.

Unión a Proteínas

Las proteínas se utilizan en procedimientos de laboratorio de rutina, como la unión de enzimas o el acoplamiento de péptidos a proteínas portadoras

Mecanismo De Acción

Target of Action

Lys-[Des-Arg9]Bradykinin, also known as des-Arg10-Kallidin or [des-Arg10]kallidin, is an endogenous potent and highly selective agonist for the bradykinin B1 receptor . The primary targets of this compound are the bradykinin B1 receptors (BDKRB1), which are present in human amnion .

Mode of Action

This compound interacts with its targets, the BDKRB1 receptors, to mediate its effects . It increases the expression of prostaglandin-endoperoxide synthase 2 (PTGS2), the rate-limiting enzyme in prostaglandin synthesis, and subsequent PGE2 production . These effects are mediated through BDKRB1 receptors, with subsequent activation of the p38 and ERK1/2 pathways .

Biochemical Pathways

The serine protease tissue kallikrein-1 (KLK-1) generates kallidin (Lys-BK) mainly from circulating low-molecular-weight kininogen (LK), whereas plasma kallikrein, a component of the contact activation system, generates bradykinin (BK) exclusively from high-molecular-weight-kininogen (HK) . This compound is formed from the precursor kallidinogen found in blood plasma by the protease kallikrein . It can be converted into bradykinin by the enzyme aminopeptidase .

Pharmacokinetics

It is known that it is a hypotensive agent that reduces peripheral vascular resistance in vivo .

Result of Action

The molecular and cellular effects of this compound’s action include increased expression of PTGS2 and subsequent PGE2 production . It also plays a pivotal role in inflammation . In addition to its vasodilatory effect, it contracts the smooth muscles of the intestines, uterus, and bronchi .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, lipopolysaccharide (LPS) and serum amyloid A1 (SAA1), the important mediators of infectious inflammation, induce the expression of both BDKRB1 and BDKRB2 through toll-like receptor 4 (TLR4) . This suggests that the compound’s action, efficacy, and stability can be influenced by the presence of infectious inflammation mediators.

Safety and Hazards

Propiedades

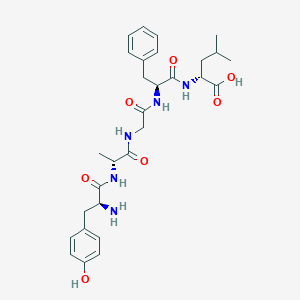

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H73N13O11/c51-22-8-7-17-33(52)42(66)58-34(18-9-23-55-50(53)54)46(70)63-26-12-21-40(63)48(72)62-25-10-19-38(62)44(68)56-29-41(65)57-35(27-31-13-3-1-4-14-31)43(67)60-37(30-64)47(71)61-24-11-20-39(61)45(69)59-36(49(73)74)28-32-15-5-2-6-16-32/h1-6,13-16,33-40,64H,7-12,17-30,51-52H2,(H,56,68)(H,57,65)(H,58,66)(H,59,69)(H,60,67)(H,73,74)(H4,53,54,55)/t33-,34-,35-,36-,37-,38-,39-,40-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AILVBOHFGXNHCC-TZPCGENMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H73N13O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50222058 | |

| Record name | Kallidin, des-arg(10)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50222058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1032.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71800-36-7 | |

| Record name | Kallidin, des-arg(10)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071800367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kallidin, des-arg(10)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50222058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

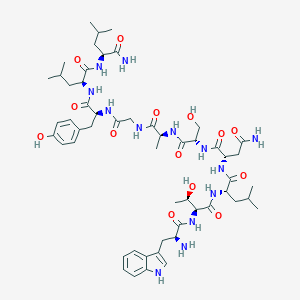

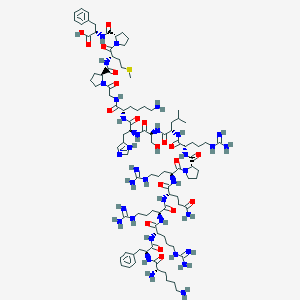

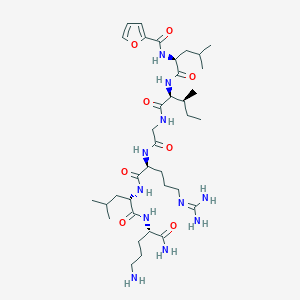

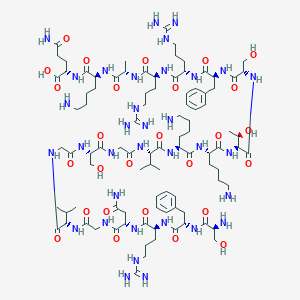

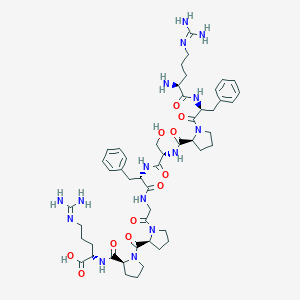

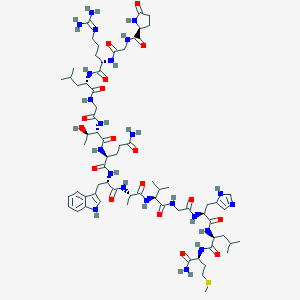

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

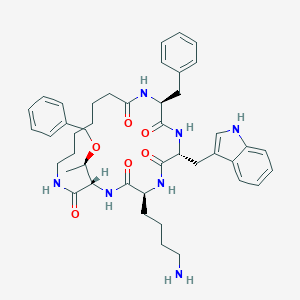

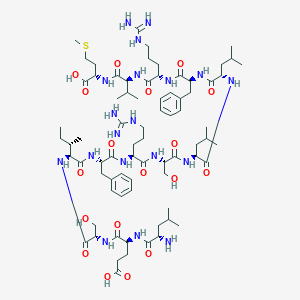

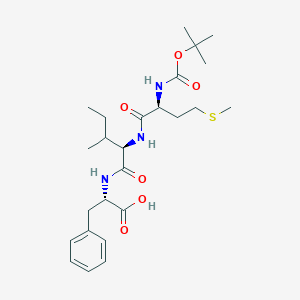

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of des-Arg10-kallidin?

A1: Des-Arg10-kallidin selectively binds to and activates the kinin B1 receptor (B1R) [, , , , , , , , , , , , , , , ].

Q2: How does B1R activation by des-Arg10-kallidin differ from bradykinin's action?

A2: Bradykinin primarily activates the B2 receptor (B2R), although it can be metabolized to des-Arg10-kallidin by carboxypeptidases, subsequently activating B1R [, ].

Q3: What are the downstream effects of B1R activation by des-Arg10-kallidin?

A3: B1R activation triggers various signaling pathways, leading to effects like vasodilation, increased vascular permeability, pain, inflammation, and cell proliferation, often associated with inflammatory and fibrotic conditions [, , , , , , , , , , , , , , , ].

Q4: How does carboxypeptidase M (CPM) influence B1R signaling by des-Arg10-kallidin?

A4: CPM acts as a positive allosteric modulator of B1R, enhancing des-Arg10-kallidin's binding affinity and downstream signaling, ultimately increasing receptor activity [, ].

Q5: What is the molecular formula and weight of des-Arg10-kallidin?

A5: Des-Arg10-kallidin's molecular formula is C50H73N13O11, and its molecular weight is 1004.2 g/mol.

Q6: Is there any spectroscopic data available for des-Arg10-kallidin?

A6: While specific spectroscopic data isn't extensively provided in the research, studies utilizing techniques like fluorescence resonance energy transfer and bioluminescence resonance energy transfer have been employed to investigate des-Arg10-kallidin's interaction with B1R and conformational changes upon binding [, ].

Q7: How does the removal of the C-terminal arginine residue impact kinin activity?

A7: Removing the C-terminal arginine generates des-Arg10-kallidin from kallidin, shifting its selectivity from B2R to B1R [, , , ].

Q8: Have any des-Arg10-kallidin analogs been developed to explore structure-activity relationships?

A8: Yes, analogs like Lys-[D-Phe8]des-Arg9-BK and Sar-[D-Phe8]des-Arg9-BK have been synthesized to investigate metabolic stability and the impact of structural modifications on B1R activity [].

Q9: What is known about the stability of des-Arg10-kallidin?

A9: Des-Arg10-kallidin can be metabolized by enzymes like angiotensin-converting enzyme (ACE) and aminopeptidase M, influencing its half-life and duration of action [].

Q10: Have any formulation strategies been explored to improve des-Arg10-kallidin stability?

A10: The development of metabolically protected analogs like Sar-[D-Phe8]des-Arg9-BK represents a strategy to enhance stability and prolong the peptide's half-life [].

Q11: What is the primary route of administration for des-Arg10-kallidin in experimental settings?

A11: Des-Arg10-kallidin is often administered via intra-arterial or intravenous routes in animal models to study its cardiovascular effects [, , ].

Q12: What is known about the metabolism and excretion of des-Arg10-kallidin?

A12: Des-Arg10-kallidin is metabolized by enzymes like ACE and aminopeptidase M. While specific details on excretion pathways are not extensively covered, research suggests renal excretion as a possible route [, ].

Q13: What in vitro models are used to study the effects of des-Arg10-kallidin?

A13: Cell-based assays using human lung fibroblasts, endothelial cells, umbilical vein smooth muscle cells, and various other cell lines are employed to investigate B1R expression, signal transduction pathways, and downstream effects of des-Arg10-kallidin [, , , , , , , ].

Q14: What are the key findings from in vivo studies using des-Arg10-kallidin?

A14: In vivo studies in animal models, particularly rodents, have demonstrated that des-Arg10-kallidin can induce hypotension, enhance inflammatory responses, contribute to pain hypersensitivity, and influence vascular permeability [, , , , , , , , , ].

Q15: Have any clinical trials been conducted with des-Arg10-kallidin?

A15: While des-Arg10-kallidin has not been evaluated in large-scale clinical trials, research in human subjects has explored its effects on nasal airway resistance, vascular function, and tissue plasminogen activator release [, , ].

Q16: What analytical methods are used to study des-Arg10-kallidin?

A16: Various techniques are employed, including:

- Radioligand binding assays: To assess the binding affinity of des-Arg10-kallidin to B1R [, , , , , , ].

- Real-time PCR (RT-PCR): To quantify B1R mRNA expression levels in cells and tissues [, , , , , , ].

- Western blot analysis: To detect and measure B1R protein expression [, ].

- Immunofluorescence and immunocytochemistry: To visualize the cellular localization of B1R [, ].

- Calcium imaging: To assess changes in intracellular calcium levels upon B1R activation [, , , , ].

- Zymography: To analyze the activity of matrix metalloproteinases, which can be modulated by des-Arg10-kallidin [].

- ELISA: To quantify cytokine levels, reflecting inflammatory responses [, ].

- Venous occlusion plethysmography: To measure forearm blood flow in human subjects [, ].

- Nasal lavage: To collect samples for measuring albumin content as an indicator of vascular permeability in the nasal airway [].

Q17: What are some essential research resources for studying des-Arg10-kallidin?

A17: Key resources include:

- Cell lines: Various human and animal cell lines expressing B1R, including HEK293T cells, Chinese hamster ovary cells, human lung fibroblasts (IMR 90), and endothelial cells [, , , , , , , , ].

- Antibodies: Specific antibodies targeting B1R for Western blot analysis, immunofluorescence, and immunocytochemistry [, ].

- Agonists and antagonists: Selective B1R agonists (e.g., des-Arg10-kallidin) and antagonists (e.g., [des-Arg10-Leu9]-kallidin) for pharmacological studies [, , , , , , , , , , , , , , , ].

- Animal models: Rodent models are commonly used to investigate the in vivo effects of des-Arg10-kallidin, particularly in the context of inflammation, pain, and cardiovascular function [, , , , , , , , , ].

Q18: What are some significant milestones in des-Arg10-kallidin research?

A18: Key milestones include:

- Identification and characterization of the B1R: This discovery paved the way for understanding the distinct pharmacological properties and signaling pathways mediated by des-Arg10-kallidin [, ].

- Elucidation of the role of carboxypeptidases in B1R agonist generation: The finding that enzymes like CPM can convert B2R agonists into B1R agonists, such as des-Arg10-kallidin, provided crucial insights into the regulation of kinin activity [, ].

- Development of selective B1R antagonists: The availability of potent and specific antagonists like [des-Arg10-Leu9]-kallidin has been instrumental in dissecting the physiological and pathological roles of B1R signaling [, , , , , ].

Q19: What are the potential cross-disciplinary applications of des-Arg10-kallidin research?

A19: Research on des-Arg10-kallidin holds promise for understanding and potentially treating a wide range of conditions, including:

- Inflammatory diseases: Given its role in inflammation, targeting B1R with antagonists could offer novel therapeutic approaches for diseases like asthma, arthritis, and inflammatory bowel disease [, , , ].

- Pain management: Des-Arg10-kallidin's involvement in pain hypersensitivity suggests that B1R antagonists could be explored for developing analgesics, particularly in the context of inflammatory pain [, , , ].

- Cardiovascular diseases: Understanding the interplay between B1R and B2R in regulating vascular tone and blood pressure could lead to new strategies for managing hypertension and heart failure [, , , , , ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P](/img/structure/B13193.png)

![(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]hexanoic acid](/img/structure/B13218.png)